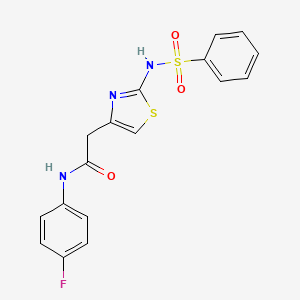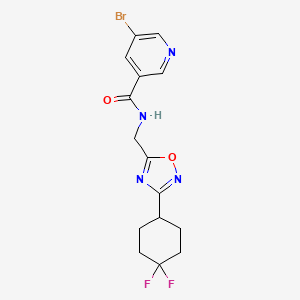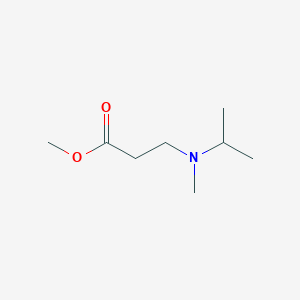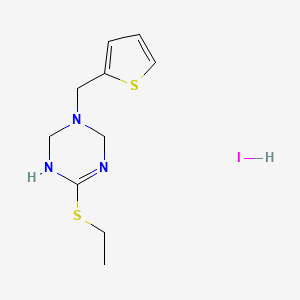![molecular formula C19H14BrFN2OS2 B2526266 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-80-7](/img/structure/B2526266.png)
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14BrFN2OS2 and its molecular weight is 449.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
Research has demonstrated the importance of halogenated biphenyls and thienopyrimidinones in synthetic chemistry. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the relevance of halogenated compounds in the synthesis of non-steroidal anti-inflammatory and analgesic materials. This underscores the potential of compounds like the one for use in synthetic organic chemistry and drug synthesis due to the versatility of halogenated aromatics and thienopyrimidinones in cross-coupling reactions and other synthetic pathways (Qiu et al., 2009).
Bioavailability and Medicinal Chemistry
The pyranopyrimidine core is noted for its broad synthetic applications and bioavailability, suggesting that compounds with thienopyrimidinone structures could be pivotal in medicinal and pharmaceutical industries. The adaptability of these cores in developing various pharmaceutical agents indicates the potential utility of our compound in drug development, especially considering the diverse biological activities associated with pyrimidine derivatives (Parmar et al., 2023).
Optoelectronic and Sensor Applications
Compounds containing pyrimidine rings, like the subject compound, have been explored for their applications in optoelectronic materials. The incorporation of such structural motifs into π-extended conjugated systems has been proven valuable for creating novel materials for electronic devices, luminescent elements, and sensors. This suggests potential applications of the compound in developing materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and chemosensors, exploiting the electronic properties of the thienopyrimidinone core and its derivatives (Lipunova et al., 2018).
Pharmacological Interests
Pyrimidine derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This broad pharmacological profile indicates that compounds with similar structural features, including our subject compound, could be of significant interest in drug discovery and development. The versatility of pyrimidine cores in medicinal chemistry highlights the potential for discovering new therapeutic agents based on structural modifications of such compounds (Rashid et al., 2021).
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVVFBGWAUKVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)



![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)


![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)


